molecular formula C22H26N4O2S B251055 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea

Cat. No.: B251055
M. Wt: 410.5 g/mol
InChI Key: RRRMAUDVPWPPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea, also known as BITP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BITP belongs to the class of thiourea derivatives, which are known to exhibit a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea is not fully understood. However, it is believed to exert its pharmacological effects through modulation of various signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor kappa B (NF-κB). This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases, including neurodegenerative diseases and cancer. This compound has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of NO. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.

Advantages and Limitations for Lab Experiments

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data for researchers. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its pharmacological effects. Additionally, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea. One area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of derivatives of this compound with improved pharmacological properties may lead to the discovery of more potent and selective compounds for the treatment of various diseases. Finally, the investigation of the safety and efficacy of this compound in human clinical trials is needed to determine its potential therapeutic applications.

Synthesis Methods

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea can be synthesized through a multi-step process that involves the reaction of 4-benzoylpiperazine with 2-nitroaniline, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with isobutyryl isothiocyanate to give the final product, this compound. The synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anticancer activity in vitro and in vivo.

Properties

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-2-methylpropanamide

InChI

InChI=1S/C22H26N4O2S/c1-16(2)20(27)24-22(29)23-18-10-6-7-11-19(18)25-12-14-26(15-13-25)21(28)17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H2,23,24,27,29)

InChI Key

RRRMAUDVPWPPNF-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.